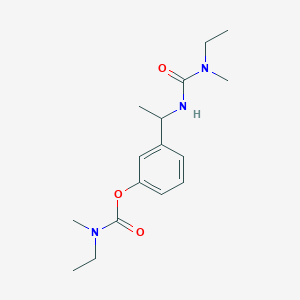
3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate is an organic compound with a complex structure that includes ureido and carbamate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-ethyl-3-methylurea with an appropriate phenyl ethyl(methyl)carbamate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
化学反応の分析
Types of Reactions
3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction could produce amines or alcohols.
科学的研究の応用
3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(1-(Dimethylamino)ethyl)phenyl ethyl(methyl)carbamate
- 3-Ethyl-3-methyl-1-pentyne
- 1-Phenyl-3-methylurea
Uniqueness
3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate is unique due to its specific combination of ureido and carbamate functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
生物活性
3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate is an organic compound characterized by its complex structure, which includes ureido and carbamate functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
- Molecular Formula : C16H25N3O3
- Molecular Weight : 307.39 g/mol
- CAS Number : 1346242-30-5
| Property | Value |
|---|---|
| Molecular Formula | C16H25N3O3 |
| Molecular Weight | 307.39 g/mol |
| IUPAC Name | 3-[1-[[ethyl(methyl)carbamoyl]amino]ethyl]phenyl] N-ethyl-N-methylcarbamate |
| InChI | InChI=1S/C16H25N3O3/c1-6-18(4)15(20)17-12(3)13-9-8-10-14(11-13)22-16(21)19(5)7-2/h8-12H,6-7H2,1-5H3,(H,17,20) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against a range of pathogens.
- Anticancer Activity : Investigations have indicated that it may possess anticancer properties, warranting further exploration in cancer therapeutics.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective capabilities, which could be beneficial in neurodegenerative conditions.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.
Study 2: Anticancer Screening
In vitro assays were conducted to assess the anticancer activity against human cancer cell lines. The compound showed promising results in reducing cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.
Study 3: Neuroprotective Mechanisms
Research exploring the neuroprotective effects revealed that the compound could mitigate oxidative stress in neuronal cells, enhancing cell survival rates under toxic conditions.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound | Biological Activity |
|---|---|
| 3-(1-(Dimethylamino)ethyl)phenyl ethyl(methyl)carbamate | Moderate anticancer activity |
| 3-Ethyl-3-methyl-1-pentyne | Limited antimicrobial effects |
| 1-Phenyl-3-methylurea | Weak neuroprotective effects |
This comparison highlights the distinct biological activities attributed to the unique structural features of this compound.
特性
分子式 |
C16H25N3O3 |
|---|---|
分子量 |
307.39 g/mol |
IUPAC名 |
[3-[1-[[ethyl(methyl)carbamoyl]amino]ethyl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C16H25N3O3/c1-6-18(4)15(20)17-12(3)13-9-8-10-14(11-13)22-16(21)19(5)7-2/h8-12H,6-7H2,1-5H3,(H,17,20) |
InChIキー |
RXJWPLCRMALCHX-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C(=O)NC(C)C1=CC(=CC=C1)OC(=O)N(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















